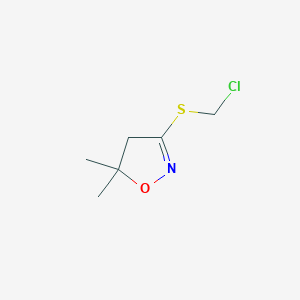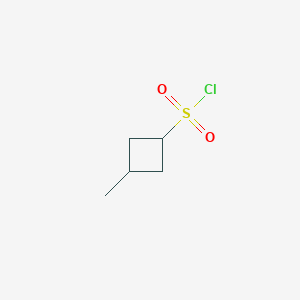
3-(Chloromethylsulfanyl)-5,5-dimethyl-4H-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc. It may also include the role or use of the compound in various industries or research .
Synthesis Analysis
Synthesis analysis involves understanding the methods and conditions under which the compound can be synthesized. This includes the starting materials, reaction conditions, catalysts, and the steps involved .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be predicted based on the compound’s structure and are confirmed through experiments .Scientific Research Applications
Synthesis and Biological Activity
Research on compounds structurally related to 3-(Chloromethylsulfanyl)-5,5-dimethyl-4H-1,2-oxazole has shown their potential in synthesizing new heterocyclic compounds with possible biological activities. For instance, Eliazyan et al. (2011) synthesized a series of compounds containing three different heterocyclic rings, including isoxazole derivatives. These compounds were investigated for their plant growth regulatory activities, indicating potential agricultural applications Eliazyan, K. A., Shahbazyan, L. V., Pivazyan, V. A., & Yengoyan, A. (2011). Synthesis and growth regulatory activity of pyrazolesulfanyl‐ and isoxazolesulfanyl‐1H‐[1,2,4]triazoles and their azinyl derivatives. Journal of Heterocyclic Chemistry, 48, 188-191.
Chemical Synthesis and Reactions
Another study by Patil and Luzzio (2016) explored the synthetic utility of 2-(halomethyl)-4,5-diaryloxazoles, closely related to the chemical structure of interest. They demonstrated that these compounds are effective scaffolds for synthetic elaboration, leading to the preparation of a variety of substituted oxazoles, which could have further applications in drug development and material science Patil, P., & Luzzio, F. A. (2016). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron letters, 57(7), 757-759.
Coordination Chemistry
The coordination chemistry of oxazoline ligands, which share a core structural motif with 3-(Chloromethylsulfanyl)-5,5-dimethyl-4H-1,2-oxazole, has been studied by Gómez et al. (1999). They reviewed the use of oxazolines in transition metal-catalyzed asymmetric syntheses, highlighting the versatility of ligand design, ease of synthesis, and the ability to modulate chiral centers near donor atoms. This area of research is crucial for developing new catalytic systems and pharmaceuticals Gómez, M., Muller, G., & Rocamora, Mercè. (1999). Coordination chemistry of oxazoline ligands. Coordination Chemistry Reviews.
Heterogeneous Azo Reagents for Esterification
Iranpoor, Firouzabadi, and Khalili (2010) introduced 5,5'-Dimethyl-3,3'-azoisoxazole as a new, efficient heterogeneous azo reagent for the selective esterification of benzylic alcohols and phenols. This research demonstrates the potential of using azoisoxazole derivatives in organic synthesis, particularly in the development of new methodologies for esterification reactions under Mitsunobu conditions, which could have implications for pharmaceutical synthesis and material science Iranpoor, N., Firouzabadi, H., & Khalili, D. (2010). 5,5'-Dimethyl-3,3'-azoisoxazole as a new heterogeneous azo reagent for esterification of phenols and selective esterification of benzylic alcohols under Mitsunobu conditions. Organic & biomolecular chemistry, 8(19), 4436-43.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(chloromethylsulfanyl)-5,5-dimethyl-4H-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNOS/c1-6(2)3-5(8-9-6)10-4-7/h3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVCBMSMZMIIQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NO1)SCCl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethylsulfanyl)-5,5-dimethyl-4H-1,2-oxazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(1-cyanocyclohexyl)carbamoyl]methyl 5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B2896642.png)






![1-[1-(3-methoxybenzenesulfonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B2896652.png)
![N-[2-Methoxy-6-(trifluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2896653.png)
![2-((4-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-2-yl)thio)-1-morpholinoethanone](/img/structure/B2896655.png)
